(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Overview
Description
(-)-18-Hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid, or 18-HEPE, is an important polyunsaturated fatty acid (PUFA) that is derived from omega-3 fatty acids. 18-HEPE has been found to have a wide range of biological activities and has been studied extensively in recent years. It is a bioactive lipid that has been found to have anti-inflammatory, anti-proliferative, and anti-oxidative properties. 18-HEPE has been found to be involved in multiple physiological processes, including cell signaling, membrane structure and function, and lipid metabolism.
Scientific Research Applications
Biosynthesis and Metabolism
- Cytochrome P450 Enzymes and Polyunsaturated Fatty Acids : Cytochrome P450 enzymes can oxygenate polyunsaturated fatty acids, including eicosapentaenoic acid, to form various hydroxy fatty acids. This process involves bisallylic hydroxylation and epoxidation, with significant metabolites formed as part of the pathway (Oliw, Bylund, & Herman, 1996).
Marine Sources and Occurrence
- Occurrence in Marine Sources : Studies have identified hydroxy-eicosapentaenoic acids in marine organisms, such as the starfish Patiria miniata. This highlights the presence of these compounds in diverse biological systems (D’Auria, Minale, Riccio, & Uriarte, 1988).
Yeast Metabolism
- Yeast Metabolism of Polyunsaturated Fatty Acids : The yeast Dipodascopsis uninucleata has been shown to metabolize various fatty acids, producing hydroxy metabolites. This indicates a unique pathway in yeast for processing polyunsaturated fatty acids (Venter et al., 1997).
Allelopathic Properties
- Allelopathic Substance from Red Algae : Eicosapentaenoic acid derived from red algae exhibits allelopathic properties, indicating its potential role in ecological interactions and possibly in natural product-based drug discovery (Suzuki, Wakana, Denboh, & Tatewaki, 1996).
Resolvins and Inflammation
- Role in Resolvins and Inflammation : Studies have shown that eicosapentaenoic acid derivatives, like resolvins, are formed during the resolution of inflammation. These compounds have significant implications in understanding inflammatory processes and potential therapeutic applications (Mas et al., 2012).
Oxidative Degradation
- Oxidative Degradation to Polyunsaturated Aldehydes : Research indicates that eicosapentaenoic acid can be oxidatively degraded to form various aldehydes. This process might be relevant in understanding oxidative stress and lipid peroxidation pathways (Holmeide & Skattebol, 2003).
Mitochondrial Biosynthesis
- Mitochondrial Biosynthesis in Yeast : Mitochondrial biosynthesis of hydroxy-eicosatetraenoic acids in yeast species like Dipodascopsis uninucleata offers insights into alternative pathways of fatty acid metabolism in different organisms (Fox et al., 2000).
Synthesis Studies
- Synthetic Approaches : Efforts to synthesize eicosapentaenoic acid and its derivatives, including studies on their physico-chemical properties, contribute to our understanding of these compounds and their potential applications in various fields (Belosludtsev et al., 1988).
Vegetable Flours as Enzyme Alternatives
- Use of Vegetable Flours in Synthesis : Vegetable flours have been utilized as alternatives to purified enzymes for the synthesis of oxylipins from eicosapentaenoic acid. This approach offers a cost-effective and accessible method for producing these compounds (Sanfilippo, Paterna, Biondi, & Patti, 2019).
Metabolome Studies
- Resolvin E1 Metabolome in Inflammation : The metabolome of resolvin E1, derived from eicosapentaenoic acid, has been studied to understand its role in inflammation resolution. This research is crucial for developing new anti-inflammatory therapies (Hong et al., 2008).
Mechanism of Action
Target of Action
The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .
Mode of Action
(+/-)18-HEPE interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .
Biochemical Pathways
In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .
Pharmacokinetics
It is known that (+/-)18-hepe is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that (+/-)18-HEPE may be produced and metabolized in the body, influencing its bioavailability.
Result of Action
The action of (+/-)18-HEPE results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .
Action Environment
Environmental factors, such as the gut microbiome, can influence the action of (+/-)18-HEPE. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of (+/-)18-HEPE.
Biochemical Analysis
Biochemical Properties
18-HEPE plays a crucial role in biochemical reactions. It is produced by immune cells called macrophages . In the E-series resolvins biosynthetic pathway, EPA is initially converted to 18-HEPE, an omega-3 oxygenated product of EPA, followed by oxygenation via 5-LOX and/or 12/15-LOX present in leukocytes .
Cellular Effects
18-HEPE has profound effects on various types of cells and cellular processes. It has been found to inhibit macrophage-mediated proinflammatory activation of cardiac fibroblasts . It also reduced tumor necrosis factor-α-induced endothelial activation and monocyte adhesion by attenuating activation of the nuclear factor-κB pathway .
Molecular Mechanism
The molecular mechanism of 18-HEPE involves its interaction with various biomolecules. It is involved in the inhibition of proinflammatory activation of cardiac fibroblasts, likely through its interaction with specific receptors or signaling molecules .
Temporal Effects in Laboratory Settings
It has been shown that 18-HEPE can reproduce the phenotype of fat-1 mice, including resistance to pressure overload–induced maladaptive cardiac remodeling .
Metabolic Pathways
18-HEPE is involved in the E-series resolvins biosynthetic pathway, where EPA is initially converted to 18-HEPE, followed by further oxygenation .
Transport and Distribution
It is known that 18-HEPE is produced by macrophages , suggesting that it may be transported and distributed via these immune cells.
properties
IUPAC Name |
(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYBGFSVUBWMO-UXNZXXPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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